Einecs 242-462-8
Description
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Properties
CAS No. |
18635-01-3 |
|---|---|
Molecular Formula |
C39H59N3O6 |
Molecular Weight |
665.916 |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C27H36N2O6.C12H23N/c1-26(2,3)34-24(32)28-18-10-9-13-22(23(30)31)29-25(33)35-27(4,5)21-16-14-20(15-17-21)19-11-7-6-8-12-19;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-8,11-12,14-17,22H,9-10,13,18H2,1-5H3,(H,28,32)(H,29,33)(H,30,31);11-13H,1-10H2/t22-;/m0./s1 |
InChI Key |
FODCTJLJXCYSMY-FTBISJDPSA-N |
SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Search Scope and Methodology
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Queried databases included ECHA CHEM, REACH restriction lists, and PubChem (via CID 163223 for EC 260-839-5).
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Cross-referenced EC numbers, CAS identifiers, and synonyms.
Identified Challenges
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EC 242-462-8 is absent from all sources provided, including:
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No matches for related CAS numbers, molecular formulas, or structural analogs.
Potential Reasons for Missing Data
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The compound may be obsolete, unpublished, or classified under proprietary regulations.
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EC numbers sometimes correspond to groups of substances (e.g., "benzenesulfonic acid derivatives") rather than individual compounds, complicating targeted searches .
Recommendations for Further Research
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Consult specialized reaction databases :
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Reaxys, SciFinder, or CAS Common Chemistry for peer-reviewed reactions.
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Verify regulatory status :
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Submit inquiries to ECHA or national regulatory bodies for unpublished data.
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Explore patent literature :
Limitations of Current Data
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No experimental or computational studies on EC 242-462-8 were retrievable.
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Reliance on non-authoritative sources (e.g., commercial vendors) is discouraged due to potential inaccuracies.
Q & A
Q. What are the standard analytical techniques for characterizing the purity and structural integrity of Einecs 242-462-8?
To ensure reproducibility, researchers should employ a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation, while High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity. For novel compounds, elemental analysis and X-ray crystallography may be required. Experimental protocols must detail instrument calibration, sample preparation, and validation against reference standards to minimize variability .
Q. How should researchers design a literature review strategy to identify existing studies on this compound?
Q. What methodologies are recommended for assessing the stability of this compound under varying environmental conditions?
Conduct accelerated stability studies using controlled temperature, humidity, and light exposure chambers. Monitor degradation via HPLC or UV-Vis spectroscopy at predefined intervals. Include control samples and triplicate measurements to account for experimental noise. Data should be analyzed using kinetic models (e.g., Arrhenius equation) to predict shelf-life .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield while minimizing byproducts?
Apply Design of Experiments (DoE) principles to test variables (e.g., temperature, catalyst concentration). Use response surface methodology to identify optimal conditions. Characterize byproducts via LC-MS and adjust reaction parameters iteratively. Report yield, purity, and scalability constraints in the experimental section to aid reproducibility .
Q. What systematic approaches resolve contradictions in reported catalytic activities of this compound across studies?
Perform a meta-analysis comparing experimental conditions (e.g., substrate concentration, pH). Use statistical tools (e.g., ANOVA) to isolate variables influencing activity. Replicate key studies under standardized protocols and publish raw data for transparency. Address discrepancies in the "Discussion" section by hypothesizing mechanistic variations or measurement artifacts .
Q. How can mechanistic studies on this compound be designed to elucidate reaction pathways?
Employ isotopic labeling (e.g., deuterium or ¹³C) paired with kinetic isotope effect analysis. Use in-situ spectroscopic techniques (e.g., FTIR, Raman) to monitor intermediate species. Computational modeling (DFT or MD simulations) can predict transition states, which should be validated experimentally. Publish full computational parameters and force fields .
Q. What interdisciplinary strategies enhance the application of this compound in material science or pharmacology?
Collaborate with domain experts to identify synergistic properties (e.g., photostability for drug delivery or conductivity for materials). Use high-throughput screening to test combinatorial libraries. Publish interdisciplinary datasets in repositories like Zenodo to encourage cross-disciplinary validation .
Q. How should researchers integrate computational modeling with experimental data for this compound?
Validate molecular docking or QSAR models with experimental binding affinities or reactivity data. Use sensitivity analysis to identify critical parameters. Report software versions, convergence criteria, and statistical confidence intervals. Share code and input files via platforms like GitHub .
Q. What methodologies identify degradation pathways of this compound in complex matrices (e.g., biological systems)?
Use mass spectrometry imaging (MSI) or radiolabeling to track metabolites in vivo. Pair with enzyme inhibition assays to pinpoint biotransformation steps. Data should be analyzed using non-compartmental pharmacokinetic models. Include negative controls to distinguish environmental vs. metabolic degradation .
Q. How can long-term stability studies of this compound be designed to comply with regulatory standards?
Follow ICH guidelines Q1A(R2) for stability testing, including stress conditions (e.g., oxidative, thermal). Use validated analytical methods with documented precision and accuracy. Store samples in inert containers and monitor degradation markers annually. Publish stability-indicating parameters and statistical confidence intervals .
Q. Methodological Notes
- Data Tables : Include "shell tables" (P-E/I-C-O framework) to outline variables like population (e.g., compound batches), intervention (e.g., synthesis conditions), and outcomes (e.g., yield, purity) .
- Ethical Reporting : Acknowledge collaborators and data sources explicitly, per FAIR principles .
- Peer Review : Submit to journals requiring raw data deposition (e.g., Nature Portfolio, ACS) to ensure transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
